Heteroatom Identity Dictates Hydrogen-Bond Donor Capacity Relative to the Pyrrolo Analog
The 2H-Furo[4,3,2-de]quinoline scaffold contains an oxygen heteroatom with zero hydrogen-bond donor (HBD) capacity, whereas the directly comparable pyrrolo[4,3,2-de]quinoline core (e.g., lymphostin core compound 1) possesses one HBD via the pyrrole NH. This difference fundamentally alters ATP-binding site complementarity in PI3K/mTOR kinase inhibition. The pyrrolo analog compound 1 exhibits PI3K/mTOR inhibition in the nanomolar range (IC50 values reported in the nanomolar range) and activity against human colorectal cancer cell lines comparable to oxaliplatin [1]. Equivalent quantitative kinase inhibition data for the unsubstituted 2H-Furo[4,3,2-de]quinoline parent have not been reported; the differentiation is established at the level of pharmacophoric feature count (HBD: 0 vs 1) [2].
| Evidence Dimension | Hydrogen-bond donor count (pharmacophoric descriptor) |
|---|---|
| Target Compound Data | HBD = 0 (oxygen heteroatom, no exchangeable proton) |
| Comparator Or Baseline | Pyrrolo[4,3,2-de]quinoline core (compound 1, Tian et al. 2024): HBD = 1 (pyrrole NH) |
| Quantified Difference | ΔHBD = 1 (absolute categorical difference) |
| Conditions | In silico pharmacophore modeling; experimentally validated via PI3K/mTOR kinase inhibition assays for the pyrrolo analog |
Why This Matters
Researchers seeking to eliminate hydrogen-bond donation for target selectivity optimization must choose the furano scaffold; the pyrrolo analog cannot serve this purpose.
- [1] Tian, C. et al. Concise Synthesis and Biological Evaluation of the Pyrrolo[4,3,2-de]quinoline Core of the Lymphostin Family. J. Org. Chem. 2024, 89, 14567–14576. View Source
- [2] Ding, Q.; Zhao, R.; Lown, J. W. Synthesis of a Furano[4,3,2-de]quinoline Nucleus: A Derivative of the Discorhabdin Alkaloids. Heterocycl. Commun. 1997, 3 (6), 489–492. View Source
